molecular formula C16H13N5O2 B4474127 7-(3-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4474127
M. Wt: 307.31 g/mol
InChI Key: HBBYLIZLXNBKCA-UHFFFAOYSA-N
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Description

7-(3-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C16H13N5O2 and its molecular weight is 307.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.10692467 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

11-(3-methoxyphenyl)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-10-18-16-17-9-13-14(21(16)19-10)6-7-20(15(13)22)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBYLIZLXNBKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C14H13N5O\text{C}_{14}\text{H}_{13}\text{N}_5\text{O}

This structure includes a pyrido and triazole moiety, which are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies indicate that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, research conducted by the National Cancer Institute (NCI) evaluated various triazole derivatives against multiple cancer cell lines. The results demonstrated that these compounds can inhibit cell proliferation effectively.

Cell Line IC50 (µM) Activity
MDA-MB-468 (Breast)0.11 ± 0.03High Antitumor Activity
HeLa (Cervical)0.12 ± 0.05High Antitumor Activity
SGC-7901 (Gastric)0.10 ± 0.04High Antitumor Activity

These findings suggest that the compound may exert its effects through mechanisms such as microtubule disruption and apoptosis induction in cancer cells .

The anticancer effects of this compound may be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Apoptosis Induction : The compound potentially activates both mitochondrial-mediated and death receptor-mediated pathways of apoptosis.
  • Inhibition of Specific Kinases : Some derivatives have been reported to modulate the activity of kinases involved in cancer progression, such as PI3-Kinase .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Modifications at specific positions can enhance or diminish their anticancer efficacy:

  • Substituents on the Phenyl Ring : The presence of methoxy groups has been associated with increased lipophilicity and improved cellular uptake.
  • Pyrido and Triazole Linkage : The arrangement and electronic properties of these moieties contribute significantly to the overall biological activity.

Case Studies

A notable study evaluated the anticancer potential of various triazole derivatives against a panel of over 60 cancer cell lines. The results indicated that modifications at the 3-position significantly influenced potency against breast cancer cells (MDA-MB-468) compared to other lines . Such findings underscore the importance of SAR in developing more effective anticancer agents.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7-one, including our compound of interest, exhibit significant anticancer activity. These compounds are known to inhibit the phosphoinositide 3-kinase alpha (PI3-Kα) pathway, which plays a crucial role in cancer cell proliferation and survival. Inhibitors targeting this pathway are being investigated for their potential to treat various cancers by overcoming resistance to conventional therapies .

Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, studies have demonstrated that similar triazolo-pyrimidine derivatives can inhibit the ThyX enzyme, which is essential for bacterial survival and thus represents a target for developing new antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR of 7-(3-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is essential for improving its pharmacological profile. Key factors influencing activity include:

  • Substituent Effects : The presence of the methoxy group on the phenyl ring significantly enhances lipophilicity and may improve binding affinity to target enzymes.
  • Pyridine and Triazole Linkage : The structural arrangement between the pyridine and triazole moieties is critical for maintaining biological activity against specific targets.

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

  • A study evaluated a series of pyrido-pyrimidine derivatives for their ability to inhibit PI3-Kα in vitro and demonstrated promising results with IC50 values in the low micromolar range .
  • Another investigation focused on the antibacterial properties of triazolo-pyrimidines against resistant strains of bacteria, showing effective inhibition comparable to established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(3-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.